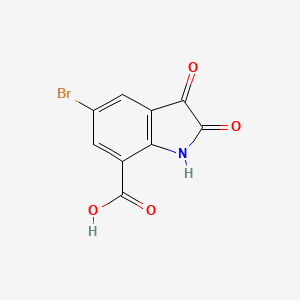![molecular formula C14H11ClF3NO B2635284 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1041519-73-6](/img/structure/B2635284.png)
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of a similar compound, 4-Fluoro-2-(trifluoromethyl)phenol, is C7H4F4O . The molecular weight is 180.0997 .Chemical Reactions Analysis
The mechanism of reactions involving similar compounds is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Use in FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The compound “4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” contains this group, which suggests potential applications in pharmaceuticals .
Use in Analgesics
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives have been synthesized and tested for their analgesic potential . These compounds showed potent analgesic efficacy and a range of durations of action .
Use in Synthesis of Polymers and Monomers
4-(Trifluoromethyl)phenol, a related compound, is used in the synthesis of polymers and monomers . This suggests that “4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” could also have applications in polymer chemistry .
Use in Kinase Inhibitory Activity
A series of o-amino-arylurea derivatives have been synthesized and evaluated for their kinase inhibitory activity . Given the structural similarity, “4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” could potentially be used in similar applications .
Use in Anticancer Drug Discovery
Kinase insert Domain-containing Receptor (KDR) is a validated target for anticancer drug discovery . “4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” could potentially be used in the development of new anticancer drugs targeting KDR .
Use in the Treatment of Hepatocellular Carcinoma
Sorafenib, a drug with a similar structure to “4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol”, has been granted “Fast Track” designation by the FDA for the treatment of advanced hepatocellular carcinoma (primary liver cancer) . This suggests potential applications of “4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” in the treatment of this type of cancer .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINBEUVXLJHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)
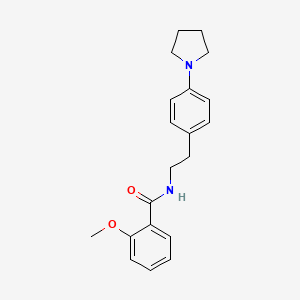
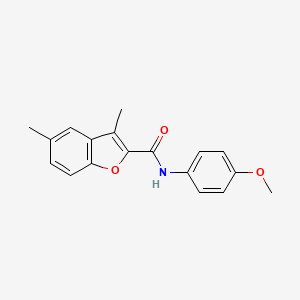

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)
![9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2635213.png)

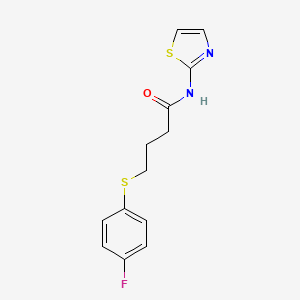
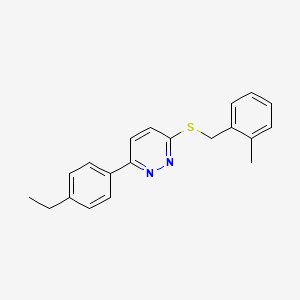
![(5-bromo-2-methylphenyl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2635219.png)
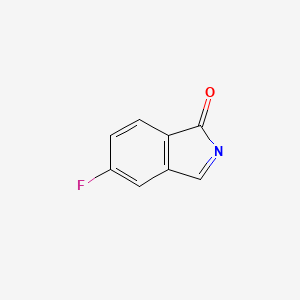
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate](/img/structure/B2635222.png)
